(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
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Overview
Description
(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a complex organic compound featuring a triazole ring fused with an anthracene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be introduced via cyclodehydration reactions using triflic anhydride activation followed by microwave-induced cyclodehydration .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of recyclable reaction media like polyethylene glycol can be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole or anthracene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .
Scientific Research Applications
(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of (9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit enzymes or interfere with DNA replication, leading to apoptosis in cancer cells . The triazole ring plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have shown potential as anticancer agents.
1,2,4-Triazol-5-ylidenes: These stable carbenes exhibit unique reactivity and have applications in catalysis and materials science.
Uniqueness
(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C20H14N4O2 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
17-(1,2,4-triazol-4-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C20H14N4O2/c25-19-17-15-11-5-1-2-6-12(11)16(14-8-4-3-7-13(14)15)18(17)20(26)24(19)23-9-21-22-10-23/h1-10,15-18H |
InChI Key |
BSDRCQGQIJQYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)N6C=NN=C6 |
Origin of Product |
United States |
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